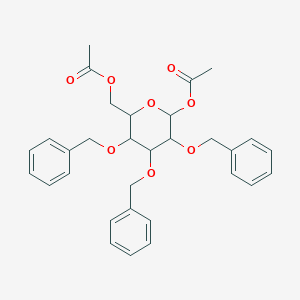

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose

Description

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose (CAS 59433-13-5) is a pivotal intermediate in carbohydrate chemistry, primarily employed for selective hydroxyl group protection during oligosaccharide and glycoconjugate synthesis. Its structure features acetyl groups at the 1- and 6-positions and benzyl groups at the 2-, 3-, and 4-positions of the glucose backbone. These protecting groups prevent unwanted reactions at these sites, enabling precise functionalization of remaining hydroxyls . The compound is commercially available (e.g., Santa Cruz Biotechnology, $300/250 mg) and is noted for its stability under standard synthetic conditions, such as glycosylation and oxidation reactions .

Structure

3D Structure

Properties

IUPAC Name |

[6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMEQHKHEHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Hydroxyl Groups

The synthesis typically begins with 2,3,4-tri-O-benzyl-D-glucopyranose , a precursor where three hydroxyl groups are already protected. The remaining hydroxyls at positions 1 and 6 are then acetylated using acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Critical Reaction Conditions :

- Benzylation : Benzyl bromide (BnBr) in anhydrous dimethylformamide (DMF) with sodium hydride (NaH) as a base.

- Acetylation : Acetic anhydride (Ac₂O) in pyridine or dichloromethane (DCM) catalyzed by DMAP.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

A representative reaction sequence is as follows:

- Benzylation of C2, C3, and C4 :

D-Glucopyranose is treated with excess BnBr under basic conditions to form 2,3,4-tri-O-benzyl-D-glucopyranose. This step achieves near-quantitative yields when monitored via thin-layer chromatography (TLC). - Selective Acetylation of C1 and C6 :

The primary hydroxyl at C6 and the anomeric hydroxyl at C1 are acetylated using Ac₂O. DMAP ensures regioselectivity, favoring acetylation at these positions over the benzyl-protected sites.

Optimization of Reaction Parameters

Solvent Systems :

- Benzylation : Anhydrous DMF enhances reactivity by stabilizing the alkoxide intermediate.

- Acetylation : Dichloromethane (DCM) or pyridine is preferred for their ability to dissolve both the carbohydrate and acetylating agent.

Catalyst Efficiency :

DMAP’s role in acetylation is pivotal. Its strong nucleophilic character accelerates the formation of the acetyl oxonium ion, ensuring rapid and complete conversion.

Yield and Purity :

- Benzylation : Yields >90% are typical when using a 3:1 molar ratio of BnBr to glucose.

- Acetylation : Final product purity of 98% is achievable after column chromatography, as reported by suppliers.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

- Thin-Layer Chromatography (TLC) : Rf values of 0.4–0.5 in ethyl acetate/hexane (1:3) confirm reaction progress.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water eluents verify purity (>98%).

- Nuclear Magnetic Resonance (NMR) :

Industrial and Research-Scale Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1–10 g | 100–500 g | 1–5 kg |

| Yield | 70–85% | 80–90% | 85–92% |

| Purity | 95–98% | 98% | 98–99% |

| Key Equipment | Rotary evaporator | Jacketed reactors | Continuous flow systems |

Scale-Up Challenges :

Chemical Reactions Analysis

Glycosylation and Deprotection

The compound undergoes β-glucosylation to form disaccharide derivatives, followed by catalytic hydrogenation to remove benzyl protecting groups . For example, the disaccharide 3 (benzyl O-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-(1→6)-2,4-di-O-benzyl-α-D-glucopyranoside) is further glycosylated to produce branched trisaccharides .

Acetyl and Benzyl Group Dynamics

-

Acetyl Groups : Protect the 1- and 6-OH positions, allowing selective glycosylation at the 6-position .

-

Benzyl Groups : Protect the 2-, 3-, and 4-OH positions, enabling controlled benzylation during intermediate formation .

NMR Spectroscopy

-

1H NMR : Used to confirm the positions of acetyl and benzyl groups (e.g., H-3 chemical shifts indicate acetylation at C-3) .

-

Double Resonance Technique : Analyzes spin systems of H-1, H-2, and H-3 to confirm structural assignments .

Purification and Stability

-

Flash Column Chromatography : Utilized for isolating intermediates (e.g., compound 1p) .

-

Stability : The compound is stable under anhydrous conditions but requires careful handling during deprotection steps .

Data Table: Key Reaction Conditions

Scientific Research Applications

Synthesis Applications

-

Glycosylation Reactions :

- The compound serves as an effective glycosyl donor in the synthesis of various oligosaccharides. Its structure allows for regioselective glycosylation, which is crucial for creating specific glycosidic linkages in oligosaccharide synthesis .

- Case Study : Research has demonstrated that using this compound in conjunction with different acceptors can yield diverse glycosides with varying biological activities .

-

Synthesis of Glycoconjugates :

- The compound is instrumental in synthesizing glycoconjugates that are vital for biological processes such as cell signaling and recognition. These glycoconjugates often play roles in immunology and cancer research .

- Case Study : In one study, the compound was used to synthesize a series of glycoprotein analogs that exhibited enhanced binding affinity to specific lectins, demonstrating its utility in carbohydrate-based drug design .

Biological Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .

- Case Study : A series of experiments showed that modified forms of this compound displayed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications .

-

Enzyme Substrates :

- The compound can be utilized as a substrate for specific enzymes, aiding in the study of enzyme kinetics and mechanisms. Its structural features allow researchers to investigate enzyme specificity and activity profiles.

- Case Study : In enzymatic assays, the compound served as a substrate for alpha-amylase and glucosidase, providing insights into carbohydrate metabolism .

Table 1: Comparison of Glycosylation Efficiency

| Glycosyl Donor | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Acetic anhydride; 25°C; 24h |

| Other Glycosyl Donor A | 70 | Acetic anhydride; 30°C; 48h |

| Other Glycosyl Donor B | 60 | Acetic anhydride; 20°C; 12h |

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Modified Variant | Escherichia coli | 16 µg/mL |

| Control Compound | Not applicable | Not applicable |

Mechanism of Action

The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its role as an intermediate in organic synthesis. The compound’s functional groups allow it to participate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose (CAS 136172-58-2)

- Key Differences : Replaces the 2-hydroxyl with an azido (-N₃) group and removes the oxygen (deoxy) at C2.

- Applications : The azido group facilitates "click chemistry" for conjugating sugars to biomolecules or polymers. The deoxy modification enhances metabolic stability in drug candidates .

- Reactivity : Less steric hindrance at C2 compared to the benzyl-protected analog, enabling selective reduction of azido to amine for further derivatization .

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose (CAS 10548-46-6)

- Key Differences : Features a 1,6-anhydro bridge instead of acetyl groups at C1 and C5.

- Applications : The rigid anhydro ring stabilizes the glycosidic bond, making it useful for synthesizing β-linked oligosaccharides. However, the absence of acetyl groups limits its utility in reactions requiring transient protection .

- Stability : Stable at room temperature (RT), unlike acetylated analogs that may require refrigeration .

Functional Group Variations

3,4-Di-O-acetyl-1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose (Synthose DG159)

- Key Differences : Combines 1,6-anhydro, azido, and acetyl groups.

- Applications : Used in fluorinated sugar synthesis (e.g., 4-fluoro-glucosamine derivatives) via nucleophilic substitution of azido groups .

- Molecular Weight : 343.46 g/mol (vs. 546.6 g/mol for the target compound) due to reduced benzyl groups .

1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose (CAS 65556-30-1)

- Key Differences: Alpha-anomeric configuration and mannose stereochemistry (C2 axial -OH in glucose vs. equatorial in mannose).

- Applications: Critical for synthesizing mannose-containing glycans, such as antigenic epitopes in vaccines. The alpha configuration influences binding specificity in lectin interactions .

Fluorinated and Deoxy Derivatives

1,6-Anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose

- Key Differences : Fluorine at C4 and a tosyl group at C2.

- Applications : Fluorination enhances metabolic resistance and modulates hydrophobicity for drug delivery systems. Tosyl groups act as leaving groups for nucleophilic substitutions .

- Synthesis : Prepared via pyridinium fluoride-mediated ring-opening reactions, contrasting with the target compound’s benzylation/acetylation route .

3-O-Acetyl-1,6-anhydro-2-azido-4-O-TBDMS-β-D-glucopyranose (CAS 186967-38-4)

- Key Differences : Incorporates a tert-butyldimethylsilyl (TBDMS) group at C4 for orthogonal protection.

- Applications : TBDMS provides acid-labile protection, enabling sequential deprotection strategies in complex syntheses .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose | 59433-13-5 | C₃₁H₃₄O₈ | 546.6 | Acetyl (C1, C6); benzyl (C2, C3, C4) | Glycosylation; oligosaccharide synthesis |

| 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose | 136172-58-2 | C₂₈H₃₁N₃O₇ | 521.57 | Azido (C2); deoxy (C2) | Click chemistry; prodrug synthesis |

| 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose | 10548-46-6 | C₂₇H₂₈O₅ | 432.51 | 1,6-Anhydro bridge; benzyl (C2, C3, C4) | β-linked oligosaccharides |

| 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | 65556-30-1 | C₃₁H₃₄O₈ | 546.6 | Alpha-anomer; mannose configuration | Vaccine antigen synthesis |

| 3-O-Acetyl-1,6-anhydro-2-azido-4-O-TBDMS-β-D-glucopyranose | 186967-38-4 | C₁₄H₂₅N₃O₅Si | 343.46 | TBDMS (C4); azido (C2) | Orthogonal protection strategies |

Biological Activity

1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose (CAS No. 59433-13-5) is a glucopyranose derivative notable for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C31H34O8. Its structure features multiple acetyl and benzyl groups attached to the glucopyranose backbone, which may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C31H34O8 |

| Molecular Weight | 530.60 g/mol |

| CAS Number | 59433-13-5 |

| Appearance | White to off-white powder |

| Melting Point | Not specified |

Synthesis

The compound can be synthesized through a multi-step process involving the protection of hydroxyl groups on the glucopyranose ring followed by acetylation. The general synthetic route involves:

- Protection : Benzyl groups are introduced to protect the hydroxyl groups.

- Acetylation : Acetic anhydride is used to acetylate the anomeric hydroxyl group and other available hydroxyls.

- Deprotection : The benzyl protecting groups can be removed under specific conditions to yield the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various glycosides. While specific research on this compound is limited, related compounds have demonstrated significant activity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells.

- Mechanism of Action : Glycosides may exert their effects through various mechanisms including apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Glycosides often exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is sparse, structurally similar compounds have shown activity against a range of bacterial strains.

Case Studies

-

Study on Glycoside Derivatives :

A study published in Frontiers in Chemistry explored various glycoside derivatives and their biological activities. It was found that modifications at the sugar moiety could enhance cytotoxicity against cancer cells . -

Antimicrobial Activity Assessment :

Research has documented that certain benzylated glucopyranoses possess significant antimicrobial properties against Gram-positive bacteria. This suggests that this compound may also exhibit similar activities .

Q & A

Basic: What are the critical steps in synthesizing 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose, and how do protecting groups influence the process?

Answer:

The synthesis involves sequential protection of hydroxyl groups to ensure regioselective reactivity. Benzyl groups (Bn) are introduced first at positions 2, 3, and 4 using benzyl bromide under basic conditions (e.g., NaH in DMF at 0°C), followed by acetylation at positions 1 and 6 with acetic anhydride . Protecting groups prevent unwanted side reactions during glycosylation. For example, benzyl groups are stable under acidic conditions, while acetyl groups can be selectively removed for downstream functionalization. Purification typically involves diethyl ether extraction and column chromatography .

Advanced: How can regioselectivity be controlled during glycosylation reactions using this compound as a donor?

Answer:

Regioselectivity is achieved through steric and electronic effects of protecting groups. The bulky benzyl groups at positions 2, 3, and 4 direct glycosylation to the less hindered hydroxyl group (e.g., position 4 in acceptors). Catalytic systems like BF₃·Et₂O or trichloroacetimidate activation enhance reactivity while minimizing side products . Monitoring via TLC and optimizing reaction temperature (0°C to room temperature) are critical to suppress competing pathways .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

Post-synthesis, the crude product is extracted with diethyl ether to remove polar impurities. Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1) resolves intermediates. Acetylated derivatives often require repeated chromatography due to similar Rf values to byproducts . Final purity is confirmed via ¹H NMR, focusing on benzyl proton signals (δ 7.2–7.4 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm) .

Advanced: How can researchers address low yields in glycosylation reactions involving this compound?

Answer:

Low yields often stem from incomplete activation or competing hydrolysis. Strategies include:

- Using anhydrous solvents (e.g., DMF or CH₂Cl₂) and molecular sieves to scavenge moisture .

- Optimizing catalyst loading (e.g., 0.1–0.3 equiv BF₃·Et₂O) to balance reactivity and side reactions .

- Pre-activating the glycosyl donor (e.g., converting to trichloroacetimidate) for improved stability .

Contradictory data (e.g., unexpected byproducts) should prompt re-evaluation of protecting group compatibility .

Basic: Why are benzyl and acetyl groups preferred over other protecting groups for this compound?

Answer:

Benzyl groups provide steric bulk and stability under acidic/basic conditions, while acetyl groups offer ease of removal under mild basic conditions (e.g., NaOMe/MeOH). This dual strategy allows selective deprotection for subsequent functionalization. For example, acetyl groups at positions 1 and 6 can be cleaved without disturbing benzyl-protected sites .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR) for intermediates?

Answer:

Contradictions may arise from rotameric forms or residual solvents. Solutions include:

- Recording NMR at elevated temperatures (e.g., 50°C) to average rotamers .

- Comparing DEPT-135 and COSY spectra to assign overlapping signals.

- Re-purifying samples to eliminate solvent artifacts (e.g., persistent DMF peaks at δ 2.7–3.0 ppm) .

Basic: What precautions are necessary for handling this compound due to its moisture sensitivity?

Answer:

The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C. Reactions should use anhydrous solvents (distilled over CaH₂) and Schlenk-line techniques. Quick column chromatography under reduced pressure minimizes exposure to humidity .

Advanced: What role does this compound play in synthesizing biologically active oligosaccharides?

Answer:

As a glycosyl donor, it enables the construction of β-linked glycans found in bacterial polysaccharides and mammalian glycoconjugates. Its acetyl groups stabilize the anomeric center during coupling, while benzyl groups allow orthogonal deprotection for branching. Applications include synthesizing hyaluronic acid analogs and studying carbohydrate-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.